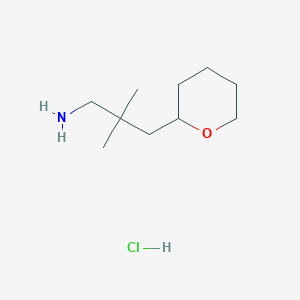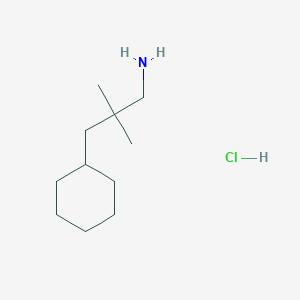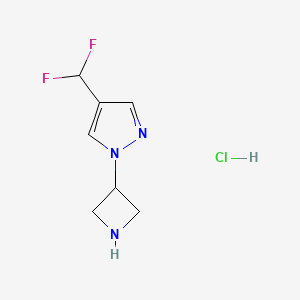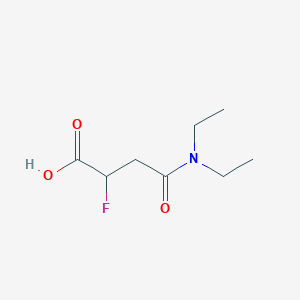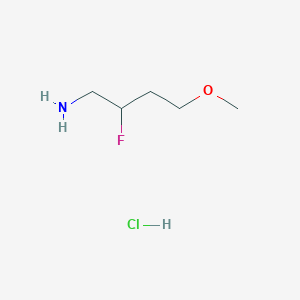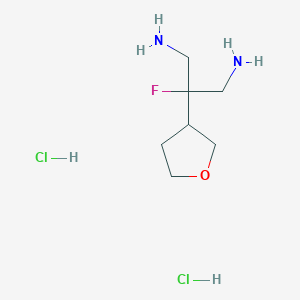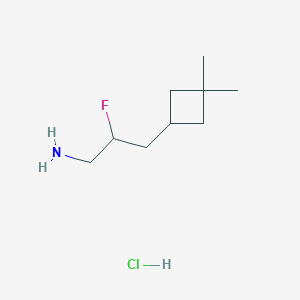![molecular formula C13H19ClFN B1484959 4-[(3-Fluorophenyl)methyl]azepane hydrochloride CAS No. 2097989-88-1](/img/structure/B1484959.png)
4-[(3-Fluorophenyl)methyl]azepane hydrochloride
Übersicht
Beschreibung
“4-[(3-Fluorophenyl)methyl]azepane hydrochloride” is a chemical compound with the molecular formula C13H19ClFN. Its molecular weight is 243.75 g/mol12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound. Typically, the synthesis of such compounds involves various organic chemistry reactions, including nucleophilic substitution, reduction, and cyclization. The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would consist of a seven-membered azepane ring with a fluorophenyl group and a methyl group attached to it. The hydrochloride indicates that it is a salt with a chloride ion.Chemical Reactions Analysis
Without specific information, it’s difficult to comment on the chemical reactions involving this compound. However, like other organic compounds, it could potentially undergo a variety of reactions depending on the conditions, such as oxidation, reduction, and various types of substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find any specific information on these properties for this compound.Wissenschaftliche Forschungsanwendungen
Protein Kinase B Inhibitors
Novel azepane derivatives, including compounds structurally related to 4-[(3-Fluorophenyl)methyl]azepane hydrochloride, have been explored for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). These studies involve structural optimization based on molecular modeling and synthesis of various compounds showing promising activity and plasma stability, highlighting the potential application of such derivatives in drug development (Breitenlechner et al., 2004).
Neurokinin-1 Receptor Antagonists
Research has identified azepane derivatives as potent, orally active antagonists of the human Neurokinin-1 (h-NK1) receptor, with significant solubility in water and efficacy in pre-clinical tests related to emesis and depression. This suggests a potential application in treating conditions related to NK1 receptor activity (Harrison et al., 2001).
Solvatochromism and Linear Solvation Energy Relationship
Studies on azo dyes functionalized with azepane and other groups have been conducted to understand their solvatochromic behavior and linear solvation energy relationships. These findings can contribute to the development of new materials with specific optical properties, useful in various scientific and industrial applications (Hofmann et al., 2008).
Synthesis and Ligand Properties
Research on the synthesis of specific radiolabeled ligands involving azepane derivatives highlights their potential utility in studying NMDA receptor antagonists. Such studies are critical in understanding receptor function and developing targeted therapies (Moe et al., 1998).
Hydrogen-Bond Basicity
Investigations into the hydrogen-bond basicity of secondary amines, including azepanes, contribute to a deeper understanding of their chemical interactions. This knowledge is valuable in the design of compounds for specific chemical and pharmaceutical applications (Graton et al., 2001).
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety measures, including wearing protective clothing and eyewear, and working in a well-ventilated area.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. Given its structure, it could potentially be of interest in the field of medicinal chemistry for the development of new drugs. However, more research would be needed to explore this possibility.
Please note that this is a general analysis based on the limited information available. For a comprehensive analysis, more detailed information or studies would be needed. If you have access to specific papers or data on this compound, I would be happy to help analyze them.
Eigenschaften
IUPAC Name |
4-[(3-fluorophenyl)methyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-5-1-3-12(10-13)9-11-4-2-7-15-8-6-11;/h1,3,5,10-11,15H,2,4,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSINBPTCJYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorophenyl)methyl]azepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
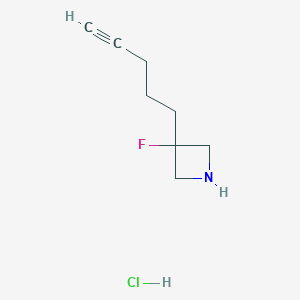
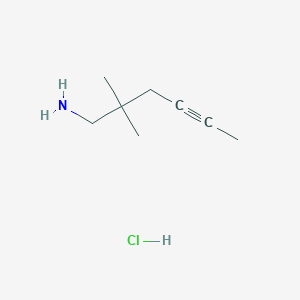
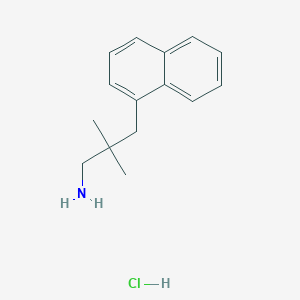

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
